molecular formula C10H15N7O3 B1376092 2,2'-Diamino-2'-deoxyadenosine CAS No. 215943-79-6

2,2'-Diamino-2'-deoxyadenosine

Cat. No.: B1376092
CAS No.: 215943-79-6
M. Wt: 281.27 g/mol
InChI Key: DIFJLWYUVQLAHS-DXTOWSMRSA-N
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Description

2,2’-Diamino-2’-deoxyadenosine is a modified nucleoside with the molecular formula C10H15N7O3. It is structurally characterized by the presence of two amino groups and a deoxyribose sugar moiety. This compound is a derivative of adenosine, where the hydroxyl group at the 2’ position of the ribose is replaced by an amino group, and an additional amino group is attached to the adenine base. This modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diamino-2’-deoxyadenosine typically involves the protection of the hydroxyl groups of the ribose moiety, followed by selective amination at the 2’ position. One common method includes the use of halogenated intermediates, which undergo nucleophilic substitution reactions with ammonia or amine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the substitution process.

Industrial Production Methods: Industrial production of 2,2’-Diamino-2’-deoxyadenosine may involve enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a ribose moiety from a donor nucleoside to an acceptor base, resulting in the formation of the desired product. This method is advantageous due to its high specificity and mild reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Diamino-2’-deoxyadenosine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form deoxyadenosine derivatives with altered functional groups.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include nitroso or nitro derivatives, reduced deoxyadenosine analogs, and various substituted nucleosides with different functional groups.

Scientific Research Applications

2,2’-Diamino-2’-deoxyadenosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of modified nucleotides and nucleic acids, which are essential for studying DNA and RNA structures and functions.

    Biology: The compound is utilized in the study of enzyme-substrate interactions, particularly those involving nucleoside phosphorylases and other nucleotide-metabolizing enzymes.

    Medicine: It has potential therapeutic applications in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism.

    Industry: The compound is used in the production of diagnostic reagents and biochemical assays for detecting and quantifying nucleic acids and their derivatives.

Mechanism of Action

The mechanism of action of 2,2’-Diamino-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The compound targets enzymes involved in nucleotide metabolism, such as adenosine deaminase and nucleoside phosphorylases, inhibiting their activity and leading to the accumulation of toxic metabolites. This disruption of nucleotide metabolism can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    2’-Deoxyadenosine: Lacks the additional amino group at the 2’ position, resulting in different chemical and biological properties.

    2,6-Diaminopurine: Similar base structure but lacks the deoxyribose moiety, affecting its incorporation into nucleic acids.

    2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom instead of an amino group at the 2’ position, leading to different reactivity and biological activity.

Uniqueness: 2,2’-Diamino-2’-deoxyadenosine is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity. This dual amination allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in biochemical and medical research.

Properties

IUPAC Name

(2R,3S,4R,5R)-4-amino-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1,11H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFJLWYUVQLAHS-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857443
Record name 2,2'-Diamino-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215943-79-6
Record name 2,2'-Diamino-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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